molecular formula C6H6ClN3O B15221224 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride CAS No. 3268-69-7

1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride

Cat. No.: B15221224
CAS No.: 3268-69-7
M. Wt: 171.58 g/mol
InChI Key: FMQQZNFXMOYPIS-UHFFFAOYSA-N
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Description

1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be synthesized through the cyclization of methyl a-chloronicotinate with hydrazine . The reaction typically involves the following steps:

    Preparation of Methyl a-Chloronicotinate: This intermediate is synthesized by reacting nicotinic acid with thionyl chloride in the presence of methanol.

    Cyclization with Hydrazine: The methyl a-chloronicotinate is then treated with hydrazine hydrate under reflux conditions to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Activated manganese dioxide (MnO2) in toluene.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C).

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with potential changes in the functional groups.

    Reduction: Formation of reduced derivatives, often leading to the removal of oxygen-containing groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

3268-69-7

Molecular Formula

C6H6ClN3O

Molecular Weight

171.58 g/mol

IUPAC Name

1,2-dihydropyrazolo[4,3-c]pyridin-3-one;hydrochloride

InChI

InChI=1S/C6H5N3O.ClH/c10-6-4-3-7-2-1-5(4)8-9-6;/h1-3H,(H2,8,9,10);1H

InChI Key

FMQQZNFXMOYPIS-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NNC2=O.Cl

Origin of Product

United States

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